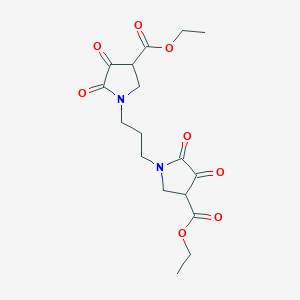
Diethyl 1,1'-propane-1,3-diylbis(4,5-dioxopyrrolidine-3-carboxylate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl 1,1’-(propane-1,3-diyl)bis(4,5-dioxopyrrolidine-3-carboxylate) is a chemical compound with the molecular formula C17H22N2O8 and a molecular weight of 382.36 g/mol . This compound belongs to the class of amides and is known for its unique structural properties, which make it a subject of interest in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 1,1’-(propane-1,3-diyl)bis(4,5-dioxopyrrolidine-3-carboxylate) involves the reaction of propane-1,3-diamine with diethyl 4,5-dioxopyrrolidine-3-carboxylate under specific conditions. The reaction typically requires a solvent such as diethyl ether and isopropanol, and the process is monitored using techniques like IR spectroscopy and NMR .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Quality control measures, including HPLC and GC, are employed to ensure the purity and consistency of the final product .
化学反応の分析
Types of Reactions
Diethyl 1,1’-(propane-1,3-diyl)bis(4,5-dioxopyrrolidine-3-carboxylate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced amides. Substitution reactions can result in a variety of substituted derivatives .
科学的研究の応用
Diethyl 1,1’-(propane-1,3-diyl)bis(4,5-dioxopyrrolidine-3-carboxylate) has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Diethyl 1,1’-(propane-1,3-diyl)bis(4,5-dioxopyrrolidine-3-carboxylate) involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
Diethyl 5,5′-[(2-hydroxypropane-1,3-diyl)bis(oxy)]bis(4-oxo-4H-chromene-2-carboxylate): Similar in structure but with different functional groups.
1,1′-(Propane-1,3-diyl)bis(4-tert-butylpyridinium) diiodide: Another compound with a propane-1,3-diyl backbone but different substituents.
Uniqueness
Diethyl 1,1’-(propane-1,3-diyl)bis(4,5-dioxopyrrolidine-3-carboxylate) is unique due to its specific structural arrangement and functional groups, which confer distinct chemical and biological properties.
特性
CAS番号 |
7399-19-1 |
|---|---|
分子式 |
C17H22N2O8 |
分子量 |
382.4 g/mol |
IUPAC名 |
ethyl 1-[3-(4-ethoxycarbonyl-2,3-dioxopyrrolidin-1-yl)propyl]-4,5-dioxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C17H22N2O8/c1-3-26-16(24)10-8-18(14(22)12(10)20)6-5-7-19-9-11(13(21)15(19)23)17(25)27-4-2/h10-11H,3-9H2,1-2H3 |
InChIキー |
IFWPNTJAGXCKEW-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1CN(C(=O)C1=O)CCCN2CC(C(=O)C2=O)C(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





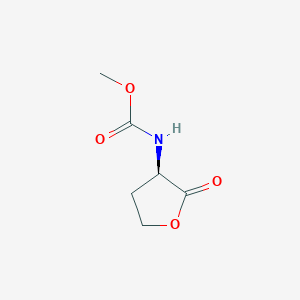

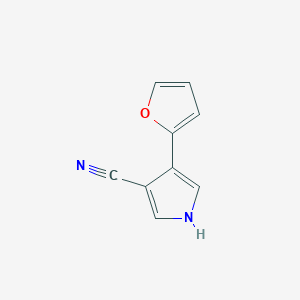

![N-([1,1'-Biphenyl]-2-yl)-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B15208941.png)
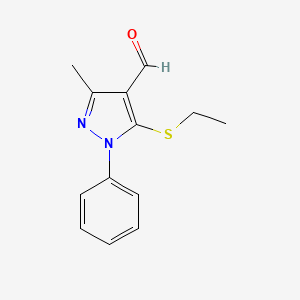
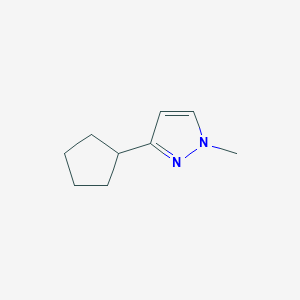

![5-Chloro-2-[(1H-1,2,3-triazol-1-yl)methyl]aniline](/img/structure/B15208961.png)
![5-[(Acetyloxy)methyl]-3-phenyl-1,2-oxazole-4-carboxylic acid](/img/structure/B15208966.png)

